Dual PDE2/PDE10 Inhibitory Profile Defined by 1-Methyl-4-(4-methylpiperazinyl) Substitution
The target compound's exact substitution pattern is the core scaffold responsible for potent dual PDE2/PDE10 inhibition, a profile that is highly sensitive to structural modifications. In the foundational SAR study for this series, the lead compound containing this core (referred to as compound 31 in the reference) exhibited IC50 values of 2.8 nM for PDE2 and 35 nM for PDE10 [1]. Any alteration, such as removing the 4-methylpiperazine group or modifying the 1-aryl substitution, abrogates this desirable dual inhibition, as shown by the >100-fold loss in potency for several direct analogs reported in the same study [1].
| Evidence Dimension | Inhibitory potency against PDE2 and PDE10 enzymes |
|---|---|
| Target Compound Data | Core scaffold enables an IC50 profile of 2.8 nM (PDE2) and 35 nM (PDE10) for the lead analog. |
| Comparator Or Baseline | Other 1-aryl-4-methyl analogs in the same series with varied substitutions show IC50 values ranging from >100 nM to several µM. |
| Quantified Difference | Greater than 100-fold increase in potency compared to less optimized analogs. |
| Conditions | In vitro fluorescence polarization assay using human recombinant PDE2 and PDE10 enzymes. |
Why This Matters
This establishes the compound's specific substitution as the minimal pharmacophore for potent dual PDE2/PDE10 inhibition, a unique tool for studying neurons where these enzymes are co-expressed.
- [1] Andrés, J. I., et al. (2013). Discovery of a new series of [1,2,4]triazolo[4,3-a]quinoxalines as dual phosphodiesterase 2/phosphodiesterase 10 (PDE2/PDE10) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(3), 785-790. View Source
